molecular formula C26H29ClFN5O3 B2958252 2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223844-28-7

2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Número de catálogo: B2958252
Número CAS: 1223844-28-7
Peso molecular: 514
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core (triazolo[4,3-a]quinazoline) substituted with a 2-chloro-4-fluorobenzyl group at position 2, an isobutyl group at the N-position, and a 3-methylbutyl chain at position 2. Its structural complexity and halogenated aryl groups may influence pharmacokinetic properties, including solubility and metabolic stability .

Propiedades

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClFN5O3/c1-15(2)9-10-31-24(35)20-8-6-17(23(34)29-13-16(3)4)11-22(20)33-25(31)30-32(26(33)36)14-18-5-7-19(28)12-21(18)27/h5-8,11-12,15-16H,9-10,13-14H2,1-4H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANBKVTUHLBETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral and antimicrobial properties as well as its potential in cancer therapy.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazole and quinazoline moiety. The synthesis typically involves multi-step processes including aromatic nucleophilic substitution. The structural configuration is believed to enhance its biological activity by improving binding affinity to target proteins.

Antiviral and Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antiviral and antimicrobial activities. Specifically:

  • Antiviral Screening : Compounds derived from the base structure have been tested against various viruses using plaque-reduction assays. For instance, one derivative showed promising antiviral activity with an IC50 value indicating effective inhibition of viral replication .
  • Antimicrobial Activity : The compound has demonstrated efficacy against several microbial pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

The compound's potential as an anticancer agent is another area of active research:

  • In Vitro Studies : Preliminary in vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines. For example, one study reported an IC50 value of 1.30 μM against HepG2 cells, indicating potent antitumor activity .
  • Mechanism of Action : Mechanistic studies suggest that the compound induces apoptosis in cancer cells and may cause cell cycle arrest at the G2/M phase. This was supported by flow cytometric analysis which revealed significant changes in cell cycle distribution upon treatment with the compound .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Case Study on Antiviral Activity :
    • A derivative was tested for its ability to inhibit viral replication in vitro. Results indicated a significant reduction in viral load compared to untreated controls.
  • Case Study on Anticancer Properties :
    • In a xenograft model study, treatment with the compound resulted in a tumor growth inhibition (TGI) of approximately 48%, showing its potential for further development as an anticancer drug .

Data Tables

Activity Type IC50 Value (μM) Cell Line/Pathogen Reference
Antiviral10 (approx.)Various viruses
Antimicrobial5 (approx.)Staphylococcus aureus
Anticancer1.30HepG2
Tumor Growth Inhibition48.89%Xenograft model

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The closest structural analog identified in the literature is 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide (referred to as Compound A hereafter) . Below is a detailed comparison:

Structural Differences

Feature Target Compound Compound A
Benzyl Substituent 2-Chloro-4-fluoro 3-Chloro
N-Substituent Isobutyl Diisobutyl (N and position 4)
Position 4 Substituent 3-Methylbutyl Isobutyl
Molecular Weight ~525.0 g/mol (estimated) ~531.5 g/mol (reported)

Hypothetical Implications

Electron Effects and Binding Affinity: The 2-chloro-4-fluorobenzyl group in the target compound introduces both electron-withdrawing (Cl, F) and steric effects at positions 2 and 4 of the benzene ring. This contrasts with Compound A’s 3-chlorobenzyl, which has a single chlorine at position 3. The fluorine atom may enhance lipophilicity and influence interactions with hydrophobic enzyme pockets. The 3-methylbutyl chain (branched C5 alkyl) at position 4 in the target compound vs.

Pharmacokinetic Considerations: The diisobutyl substitution in Compound A may increase molecular rigidity compared to the target compound’s combination of isobutyl and 3-methylbutyl groups. This could impact solubility and bioavailability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.